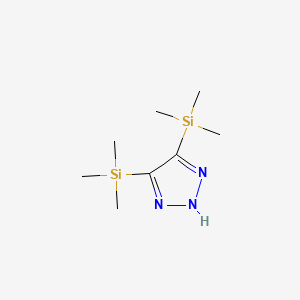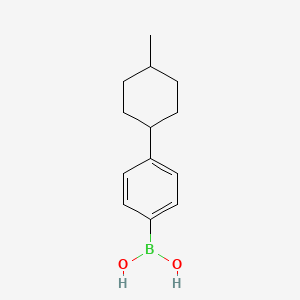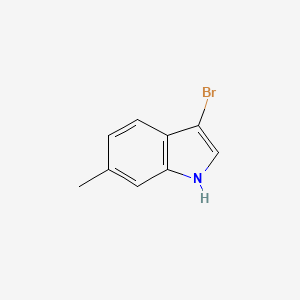
5-Chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid: is a heterocyclic compound with the molecular formula C10H10ClNO2 and a molecular weight of 211.65 g/mol . It is a derivative of quinoline, a structure known for its wide range of biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the Skraup synthesis , which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent . Another approach is the Friedländer synthesis , which involves the reaction of 2-aminobenzaldehyde with a ketone .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions (MCRs) due to their efficiency and high yield . These reactions improve atom economy and selectivity, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroquinoline ring into a quinoline ring.
Reduction: This can reduce the quinoline ring back to a tetrahydroquinoline ring.
Substitution: Commonly involves halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
5-Chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid: Lacks the chlorine substituent, which may affect its biological activity and chemical reactivity.
5-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which can lead to different reactivity and applications.
Uniqueness
The presence of the chlorine atom in 5-Chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid enhances its reactivity and potential biological activities, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H10ClNO2 |
|---|---|
Molekulargewicht |
211.64 g/mol |
IUPAC-Name |
5-chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO2/c11-7-2-1-3-8-6(7)4-5-9(12-8)10(13)14/h1-3,9,12H,4-5H2,(H,13,14) |
InChI-Schlüssel |
IBTOZNWXKGZETJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC=C2Cl)NC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(3-Methyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B11890468.png)


![6-Phenylbenzo[d]thiazole](/img/structure/B11890481.png)
![1,6-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11890482.png)

![1-Ethylnaphtho[2,1-b]furan-2(1H)-one](/img/structure/B11890494.png)



